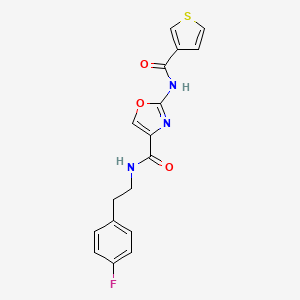

![molecular formula C10H18ClNO3 B2370348 Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride CAS No. 2377035-37-3](/img/structure/B2370348.png)

Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bicyclo[3.1.1]heptane is a type of organic compound that has a unique structure consisting of a seven-membered ring with two bridgehead carbons . This structure is found in many bioactive natural products and drug candidates .

Synthesis Analysis

The synthesis of related compounds, such as 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, has been achieved through innovative approaches like the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis .

Molecular Structure Analysis

The molecular structure of bicyclo[3.1.1]heptane derivatives is characterized by a seven-membered ring with two bridgehead carbons . The exact structure of “Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride” would depend on the specific arrangement of these atoms.

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve cycloaddition reactions . For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the molecular formula of Bicyclo[3.1.1]heptane is C7H12, with an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da .

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Biological Activities

A significant application of Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride is in the asymmetric synthesis of bicyclic amino acid derivatives, which are synthesized through Aza-Diels-Alder reactions. These reactions have been utilized to create derivatives that potentially serve as building blocks for pharmaceuticals (Waldmann & Braun, 1991).

Research has also explored the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, evaluating their antimalarial activities. This underscores the compound's potential in contributing to the development of new antimalarial drugs (Ningsanont et al., 2003).

Chemical Synthesis and Drug Discovery Potential

The compound has been used in the synthesis of dipeptide β-turn mimetics, demonstrating its utility in drug discovery and the development of therapeutics targeting specific protein interactions. Such applications are crucial for creating molecules with high specificity and efficacy (Wang, Xiong, & Hruby, 2001).

Another study focused on the synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments, which are significant for the development of chiral drugs and understanding stereochemical effects in biological systems (Vlasova et al., 2015).

Molecular Structure Analysis

- The compound has also been the focus of molecular structure analyses, such as the study on tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. These studies are essential for understanding the physical and chemical properties that influence the compound's reactivity and potential applications (Moriguchi et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3.ClH/c1-2-13-8(12)9-3-4-14-10(5-9,6-9)7-11;/h2-7,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVDKVXWCADGGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCOC(C1)(C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2370269.png)

![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2370273.png)

![3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2370277.png)

![4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2370278.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/no-structure.png)

![9-cyclohexyl-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370287.png)